

# spectroscopic data of 4-Ethyl-4-heptanol (IR, NMR, Mass Spec)

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## Spectroscopic Data of 4-Ethyl-4-heptanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **4-Ethyl-4-heptanol** (CAS No: 597-90-0), a tertiary alcohol with the molecular formula C9H20O.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for **4-Ethyl-4-heptanol**.

Table 1: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (alcohol)
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)
~1150	Medium to Strong	C-O stretch (tertiary alcohol)



Note: The IR data is based on typical values for tertiary alcohols and data available from the NIST WebBook.[2]

Table 2: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.45	q	6H	-CH <sub>2</sub> - (from propyl groups)
~1.38	s	1H	-OH
~0.90	t	9Н	-CH₃ (from propyl and ethyl groups)
~0.85	q	4H	-CH <sub>2</sub> - (from ethyl group)

Note: Experimental <sup>1</sup>H NMR data for **4-Ethyl-4-heptanol** is not readily available in public databases. This data is predicted based on its chemical structure and standard chemical shift tables.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment	
~74	C4 (quaternary carbon)	
~35	-CH <sub>2</sub> - (from propyl groups)	
~30	-CH <sub>2</sub> - (from ethyl group)	
~17	-CH <sub>2</sub> - (from propyl groups)	
~14	-CH₃ (from propyl groups)	
~8	-CH₃ (from ethyl group)	



Note: While a <sup>13</sup>C NMR spectrum is noted on SpectraBase, full access is restricted.[4] The data presented here is predicted based on its structure and known chemical shifts for similar compounds.

Table 4: Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Assignment
144	Low	[M]+ (Molecular Ion)
129	Low	[M-CH₃] <sup>+</sup>
115	Moderate	[M-C₂H₅]+
101	High	[M-C <sub>3</sub> H <sub>7</sub> ]+
87	Moderate	[M-C <sub>4</sub> H <sub>9</sub> ]+
73	Base Peak	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
57	High	[C4H9] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Data is based on typical fragmentation of tertiary alcohols and information from the NIST Chemistry WebBook.[1][3]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Ethyl-4-heptanol** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) and transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1 second, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is obtained with a spectral width of around 220 ppm. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat liquid 4-Ethyl-4-heptanol is prepared by placing a
  drop of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### Mass Spectrometry (MS)

- Sample Introduction: A diluted solution of 4-Ethyl-4-heptanol is injected into the mass spectrometer. For complex mixtures, the sample is first passed through a gas chromatograph (GC) for separation before entering the mass spectrometer (GC-MS).
- Ionization: Electron Ionization (EI) is a common technique used for this type of molecule, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.



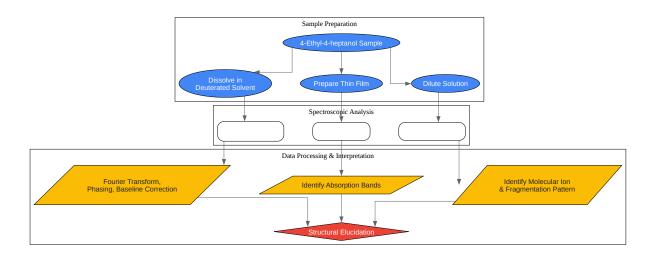
- Detection: A detector records the abundance of each ion.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which helps in confirming the molecular weight and elucidating the structure.[5]

## **Visualizations**

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Ethyl-4-heptanol**.





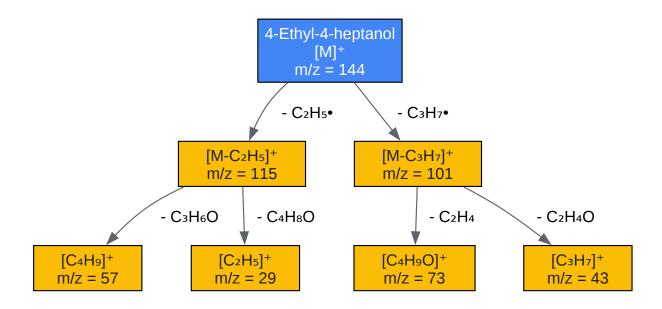
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A flowchart of the general spectroscopic analysis workflow.

Mass Spectrometry Fragmentation of 4-Ethyl-4-heptanol

This diagram illustrates the likely fragmentation pattern of **4-Ethyl-4-heptanol** under electron ionization.





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Likely fragmentation pathway for **4-Ethyl-4-heptanol** in MS.

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